molecular formula C18H19ClFNO3 B1668742 2H-Pyrrol-2-one, 4-acetyl-1-(4-chloro-2-fluorophenyl)-5-cyclohexyl-1,5-dihydro-3-hydroxy-, (5R)- CAS No. 512177-83-2

2H-Pyrrol-2-one, 4-acetyl-1-(4-chloro-2-fluorophenyl)-5-cyclohexyl-1,5-dihydro-3-hydroxy-, (5R)-

Cat. No. B1668742
M. Wt: 351.8 g/mol
InChI Key: VQNLJXWZGVRLBA-MRXNPFEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CCR2-RA-[R] is an allosteric antagonist of chemokine (C-C motif) receptor 2 (CCR2;  IC50 = 103 nM). It inhibits [35S]GTPγS binding and β-arrestin recruitment induced by chemokine (C-C motif) ligand 2 (CCL2) in U2OS membranes and cells, respectively, expressing CCR2 (IC50s = 24 and 25 nM, respectively).
Novel, potent, acidic CCR2 receptor antagonist, more active enantiomer of CRR2-RA
CCR2-RA-[R] is an allosteric antagonist of chemokine (C-C motif) receptor 2.

Scientific Research Applications

  • BF2-based fluorophores

    • Application Summary : BF2-based fluorophores, such as BODIPY and BOPHY dyes, are prevalently used in diverse research areas like bioimaging and chemosensing. They exhibit promising features including high quantum yields, fine-tuned absorption and emission spectra as well as good photostability and biocompatibility .
    • Methods of Application : The review examines select examples of BOPHY dyes to highlight the progression of their development while detailing their syntheses and photophysical properties including structure–property relationships .
    • Results or Outcomes : These dyes are being used in a range of applications spanning from molecular sensors to photosensitizers for solar cells .
  • Polymer Flooding in Heavy Oil Recovery

    • Application Summary : Polymer flooding becomes a promising technology for heavy oil recovery thanks to the widespread use of horizontal wells .
    • Methods of Application : By adding polymers to water, the water–oil mobility is lowered. Such a change can lead to better sweep efficiency .
    • Results or Outcomes : Past laboratory research showed that polymer could increase heavy oil recovery by more than 20%. Field cases in China, Turkey and Oman demonstrated the success of polymer flooding in heavy oil fields .

properties

IUPAC Name

(2R)-3-acetyl-1-(4-chloro-2-fluorophenyl)-2-cyclohexyl-4-hydroxy-2H-pyrrol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClFNO3/c1-10(22)15-16(11-5-3-2-4-6-11)21(18(24)17(15)23)14-8-7-12(19)9-13(14)20/h7-9,11,16,23H,2-6H2,1H3/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQNLJXWZGVRLBA-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=O)N(C1C2CCCCC2)C3=C(C=C(C=C3)Cl)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=C(C(=O)N([C@@H]1C2CCCCC2)C3=C(C=C(C=C3)Cl)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2H-Pyrrol-2-one, 4-acetyl-1-(4-chloro-2-fluorophenyl)-5-cyclohexyl-1,5-dihydro-3-hydroxy-, (5R)-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2H-Pyrrol-2-one, 4-acetyl-1-(4-chloro-2-fluorophenyl)-5-cyclohexyl-1,5-dihydro-3-hydroxy-, (5R)-
Reactant of Route 2
Reactant of Route 2
2H-Pyrrol-2-one, 4-acetyl-1-(4-chloro-2-fluorophenyl)-5-cyclohexyl-1,5-dihydro-3-hydroxy-, (5R)-
Reactant of Route 3
Reactant of Route 3
2H-Pyrrol-2-one, 4-acetyl-1-(4-chloro-2-fluorophenyl)-5-cyclohexyl-1,5-dihydro-3-hydroxy-, (5R)-
Reactant of Route 4
Reactant of Route 4
2H-Pyrrol-2-one, 4-acetyl-1-(4-chloro-2-fluorophenyl)-5-cyclohexyl-1,5-dihydro-3-hydroxy-, (5R)-
Reactant of Route 5
2H-Pyrrol-2-one, 4-acetyl-1-(4-chloro-2-fluorophenyl)-5-cyclohexyl-1,5-dihydro-3-hydroxy-, (5R)-
Reactant of Route 6
2H-Pyrrol-2-one, 4-acetyl-1-(4-chloro-2-fluorophenyl)-5-cyclohexyl-1,5-dihydro-3-hydroxy-, (5R)-

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